N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide is a complex organic compound with a unique structure that includes an oxazepane ring, a phenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the oxazepane ring. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be carried out using microwave irradiation to reduce reaction time and increase yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts, such as copper, can enhance the efficiency of the reactions . Additionally, purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane Derivatives: These compounds share the oxazepane ring structure and have similar chemical properties.
Phenylmethyl Compounds: Compounds with a phenylmethyl group exhibit comparable reactivity and applications.
Prop-2-enamide Derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions.
Uniqueness
N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-16(21)19-12-14-6-8-15(9-7-14)17(22)20-10-5-11-23-18(2,3)13-20/h4,6-9H,1,5,10-13H2,2-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOOIADEIPPRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCCO1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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